molecular formula C18H19FN4O3S B3007741 4-fluoro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide CAS No. 577981-40-9

4-fluoro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide

Cat. No.: B3007741
CAS No.: 577981-40-9
M. Wt: 390.43
InChI Key: MBGBCCLPAZTXNO-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring . Subsequent steps include the introduction of the fluoro and methoxypropyl groups through nucleophilic substitution reactions. The final step involves the sulfonation of the quinoxaline derivative to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted quinoxalines, which can be further modified for specific applications in medicinal chemistry.

Scientific Research Applications

4-fluoro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of fluoro, methoxypropyl, and sulfonamide groups makes it a versatile compound for research and development in medicinal chemistry.

Properties

IUPAC Name

4-fluoro-N-[3-(3-methoxypropylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3S/c1-26-12-4-11-20-17-18(22-16-6-3-2-5-15(16)21-17)23-27(24,25)14-9-7-13(19)8-10-14/h2-3,5-10H,4,11-12H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGBCCLPAZTXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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